molecular formula C8H5Cl5O B082701 Pentachlorophenetole CAS No. 10463-10-2

Pentachlorophenetole

Cat. No. B082701
CAS RN: 10463-10-2
M. Wt: 294.4 g/mol
InChI Key: YXNDWTIYDLVODL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentachlorophenetole (PCPE) is a chemical compound that belongs to the class of chlorinated phenols. It is widely used in scientific research as a tool for investigating the mechanism of action of various biological processes. PCPE is synthesized by the reaction of pentachlorophenol (PCP) with ethylene oxide in the presence of a catalyst.

Mechanism Of Action

Pentachlorophenetole exerts its toxic effects by disrupting the normal functioning of various biological processes. It inhibits the activity of enzymes involved in the metabolism of xenobiotics, leading to the accumulation of toxic metabolites in the body. Pentachlorophenetole also disrupts the function of cell membranes and causes oxidative stress, leading to cell damage and death.

Biochemical And Physiological Effects

Pentachlorophenetole has been shown to induce a wide range of biochemical and physiological effects in living organisms. It causes liver damage, kidney damage, and lung damage in experimental animals. Pentachlorophenetole also affects the immune system, causing immunosuppression and increasing the susceptibility to infections. It has been shown to cause reproductive and developmental toxicity in animals.

Advantages And Limitations For Lab Experiments

Pentachlorophenetole is a useful tool for investigating the mechanism of action of various biological processes. It is relatively easy to synthesize and has a high purity. Pentachlorophenetole is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, Pentachlorophenetole is highly toxic and requires careful handling and disposal. It is also not suitable for use in experiments involving living organisms due to its toxic effects.

Future Directions

There are several future directions for the use of Pentachlorophenetole in scientific research. One area of interest is the development of new analytical methods for the detection and quantification of PCP and its derivatives in environmental samples. Another area of interest is the investigation of the mechanism of action of Pentachlorophenetole and its derivatives on various biological processes. Finally, there is a need for the development of new compounds that can be used as alternatives to Pentachlorophenetole in scientific research.

Synthesis Methods

Pentachlorophenetole is synthesized by the reaction of PCP with ethylene oxide in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis of Pentachlorophenetole is an important step in the preparation of various PCP derivatives that are used in scientific research.

Scientific Research Applications

Pentachlorophenetole is widely used in scientific research as a tool for investigating the mechanism of action of various biological processes. It is used as a model compound for studying the toxic effects of PCP and other chlorinated phenols on living organisms. Pentachlorophenetole is also used as a reference compound for the development of analytical methods for the detection and quantification of PCP and its derivatives in environmental samples.

properties

CAS RN

10463-10-2

Product Name

Pentachlorophenetole

Molecular Formula

C8H5Cl5O

Molecular Weight

294.4 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-ethoxybenzene

InChI

InChI=1S/C8H5Cl5O/c1-2-14-8-6(12)4(10)3(9)5(11)7(8)13/h2H2,1H3

InChI Key

YXNDWTIYDLVODL-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Canonical SMILES

CCOC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Other CAS RN

10463-10-2

synonyms

1,2,3,4,5-Pentachloro-6-ethoxybenzene

Origin of Product

United States

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